molecular formula C17H28N4O2 B7899259 tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate

tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate

Cat. No.: B7899259
M. Wt: 320.4 g/mol
InChI Key: PKYBOILXNQBIFL-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a pyrazine moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, particularly for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with an appropriate alkyl halide under basic conditions.

  • Introduction of the Pyrazine Group: : The pyrazine moiety is introduced via a nucleophilic substitution reaction. This step often requires the use of a pyrazine derivative and a suitable leaving group on the piperidine intermediate.

  • Carbamate Formation: : The final step involves the formation of the tert-butyl carbamate group. This is typically achieved by reacting the piperidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound exhibit activity against certain bacterial strains, making it a candidate for the development of new antibiotics .

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including the production of intermediates for drug synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The pyrazine moiety is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate
  • tert-Butyl ((1-(1-(quinolin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate
  • tert-Butyl ((1-(1-(pyrimidin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate

Uniqueness

Compared to similar compounds, tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development.

Properties

IUPAC Name

tert-butyl N-[[1-(1-pyrazin-2-ylethyl)piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-13(15-11-18-7-8-19-15)21-9-5-6-14(12-21)10-20-16(22)23-17(2,3)4/h7-8,11,13-14H,5-6,9-10,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYBOILXNQBIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N2CCCC(C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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